molecular formula C7H4F4O2S B13334725 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B13334725
M. Wt: 228.17 g/mol
InChI Key: XKYCCPSPZVQCKR-UHFFFAOYSA-N
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Description

2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid: is a fluorinated thiophene derivative. Thiophene compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the functionalization of the thiophene ring and subsequent introduction of fluorine atoms. One common method is the direct fluorination of thiophene derivatives using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle reactive fluorine species. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4F4O2S

Molecular Weight

228.17 g/mol

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H4F4O2S/c8-5(6(12)13)3-1-14-2-4(3)7(9,10)11/h1-2,5H,(H,12,13)

InChI Key

XKYCCPSPZVQCKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)F

Origin of Product

United States

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